molecular formula C9H8F2N2 B2821152 1-(difluoromethyl)-1H-indol-6-amine CAS No. 1862921-48-9

1-(difluoromethyl)-1H-indol-6-amine

Cat. No.: B2821152
CAS No.: 1862921-48-9
M. Wt: 182.174
InChI Key: LZQMPJLYQTUYBB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-indol-6-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. The reaction conditions often involve the use of a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of metal catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

    Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various difluoromethylated indole derivatives, which can have different functional groups attached to the indole ring, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-1H-indol-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Due to its enhanced metabolic stability and biological activity, it is investigated for potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall mechanism of action. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-1H-indol-6-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Methyl)-1H-indol-6-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    1-(Difluoromethyl)-1H-indole: Similar structure but without the amine group at the 6th position.

Uniqueness: 1-(Difluoromethyl)-1H-indol-6-amine is unique due to the presence of both the difluoromethyl group and the amine group on the indole ring. This combination enhances its biological activity and metabolic stability compared to similar compounds. The difluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds, which are not observed in non-fluorinated analogs.

Biological Activity

1-(Difluoromethyl)-1H-indol-6-amine is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The difluoromethyl group at the 1-position and an amine functional group at the 6-position impart unique properties that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The presence of the difluoromethyl group significantly influences the compound's chemical behavior, enhancing its binding affinity to various biological targets. This modification can lead to increased metabolic stability and improved pharmacological profiles compared to non-fluorinated analogs .

This compound interacts with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity through:

  • Hydrogen Bonding : Facilitating interaction with target proteins.
  • Hydrophobic Interactions : Contributing to overall binding stability.

The exact pathways involved may vary depending on the biological context and target molecules .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:

  • In vitro studies indicate significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 2.66 μM, outperforming traditional chemotherapeutics like erlotinib .
  • The compound has shown dual-target inhibition of EGFR and CDK-2, promoting apoptosis in cancer cells by increasing total apoptosis by 71.6-fold compared to untreated controls .

Antiviral Activity

The compound is also being investigated for its antiviral properties. It has been shown to inhibit viral replication in specific contexts, although detailed mechanisms remain under exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(Trifluoromethyl)-1H-indol-6-amineTrifluoromethyl group at C1Enhanced electronic effects impacting reactivity
1-(Methyl)-1H-indol-6-amineLacks fluorine atomsDifferent chemical and biological properties
3-(Difluoromethyl)-indoleDifluoromethyl group at C3Unique interaction profiles with biological targets

The difluoromethyl group in this compound provides distinct characteristics that enhance its biological activity compared to other derivatives .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Study : A study demonstrated that this compound effectively inhibited cancer cell growth in vitro, achieving significant reductions in cell viability across multiple lines (e.g., A549 lung cancer cells) with low IC50 values, indicating high potency .
  • Enzyme Interaction : Investigations into enzyme interactions revealed that the compound acts as a selective inhibitor for certain STAT proteins, showcasing its potential in targeted therapies for malignancies associated with aberrant STAT signaling pathways .

Properties

IUPAC Name

1-(difluoromethyl)indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMPJLYQTUYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862921-48-9
Record name 1-(difluoromethyl)-1H-indol-6-amine
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